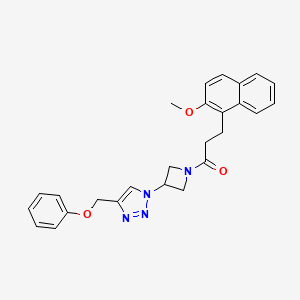
3-(2-methoxynaphthalen-1-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxynaphthalen-1-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C26H26N4O3 and its molecular weight is 442.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2-methoxynaphthalen-1-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several key structural components:
- A methoxynaphthalene moiety, which is known for its aromatic properties.
- A triazole ring , which has been associated with various biological activities, including antimicrobial and antiviral effects.
- An azetidine ring , which contributes to the compound's overall stability and bioactivity.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antiviral Activity
Research indicates that compounds containing triazole rings exhibit significant antiviral properties. For instance, studies have shown that triazole derivatives can inhibit the replication of HIV and other viruses through various mechanisms, including interference with viral enzymes and cellular uptake processes .
Antimicrobial Properties
The presence of the naphthalene moiety in the structure suggests potential antimicrobial activity. Naphthalene derivatives have been reported to display antibacterial and antifungal effects due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
A critical aspect of understanding the biological activity of this compound lies in its structure-activity relationship (SAR). The following table summarizes key findings related to the SAR of similar compounds:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Triazole Derivatives | Bulky aromatic substituents | Antiviral activity against HIV |
| Naphthalene Derivatives | Methoxy substitution | Antimicrobial properties |
| Azetidine Derivatives | Ring structure | Enhanced stability and bioavailability |
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole-containing compounds. One notable study synthesized a series of 1,2,3-triazole derivatives and evaluated their antiviral efficacy against HIV. The results indicated that specific substitutions on the triazole ring significantly enhanced antiviral potency, suggesting that similar modifications could be beneficial for the compound .
Another investigation focused on the antimicrobial properties of naphthalene derivatives. The study demonstrated that compounds with methoxy substitutions exhibited increased inhibition against various bacterial strains, highlighting the importance of structural modifications in enhancing biological activity .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of viral replication : Similar triazole compounds have been shown to interfere with viral enzyme activities.
- Disruption of cell membranes : Naphthalene derivatives may compromise microbial cell integrity.
Propriétés
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-32-25-13-11-19-7-5-6-10-23(19)24(25)12-14-26(31)29-16-21(17-29)30-15-20(27-28-30)18-33-22-8-3-2-4-9-22/h2-11,13,15,21H,12,14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRYCQXOYCQNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














